molecular formula C8H7N3O2 B11910823 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid CAS No. 933750-50-6

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid

Cat. No.: B11910823
CAS No.: 933750-50-6
M. Wt: 177.16 g/mol
InChI Key: YCXWOJYZWHFZNY-UHFFFAOYSA-N
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Description

2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid ( 933750-50-6) is a high-value chemical building block with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . This fused bicyclic heterocyclic compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with a variety of biological targets . Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. This compound serves as a core scaffold in the synthesis of substituted-3H-imidazo[4,5-c]pyridine derivatives that are being investigated as potent modulators of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and the stimulator of interferon genes (STING) pathway . By inhibiting ENPP1, a regulator of the innate immune response, these novel compounds can help to overcome tumor-induced immunosuppression and are being developed as promising cancer immunotherapeutics . Researchers will find this compound essential for exploring these innovative mechanisms for treating immune dysfunction and proliferative disorders. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933750-50-6

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)(H,12,13)

InChI Key

YCXWOJYZWHFZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Diaminopyridine with Carboxylic Acid Derivatives

The most widely documented method involves the cyclocondensation of 3,4-diaminopyridine with 2-methoxy-4-(methylthio)benzoic acid in the presence of phosphorus oxychloride (POCl₃) and pyridine . This one-pot reaction proceeds via:

  • Activation of the carboxylic acid : POCl₃ converts the benzoic acid into a reactive acyl chloride intermediate.

  • Nucleophilic attack : The amino groups of 3,4-diaminopyridine sequentially attack the electrophilic carbonyl carbon, forming imidazole and pyridine rings.

  • Aromatization : Elimination of water and HCl yields the fused imidazo[4,5-c]pyridine core.

Key Reaction Conditions :

ParameterValue
Temperature25–125°C
SolventPyridine (neat)
POCl₃ Equivalents≥2 (relative to diamine)
Reaction Time2–4 hours
Yield65–78%

Optimization Insights :

  • Excess POCl₃ ensures complete dehydration and prevents side reactions .

  • Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Hydrolysis of Ethyl 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetate

A two-step approach utilizes ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate as a precursor, synthesized via:

  • Alkylation : Imidazo[4,5-c]pyridine reacts with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).

  • Saponification : The ester undergoes hydrolysis using aqueous NaOH or LiOH :

Hydrolysis Conditions :

ParameterValue
Base2M NaOH
SolventEthanol/Water (1:2)
Temperature40–50°C
Reaction Time1.5–2 hours
Yield93.5%

Advantages :

  • Avoids harsh reagents like POCl₃.

  • High yields due to mild conditions and facile ester cleavage.

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate cyclization. For example, 2-chloro-3-nitropyridine is reduced to pyridine-2,3-diamine using Zn/HCl, followed by cyclization with aldehydes :

Procedure :

  • Reduction :

    • Substrate: 2-Chloro-3-nitropyridine

    • Reducing Agent: Zn/HCl in H₂O-IPA (1:1)

    • Temperature: 80°C

    • Time: 45 minutes

    • Yield: 89–92%

  • Cyclization :

    • Aldehyde: RCHO (e.g., benzaldehyde)

    • Solvent: H₂O-IPA

    • Temperature: 85°C

    • Time: 10 hours

    • Yield: 76–84%

Microwave Enhancements :

  • 50–70% reduction in reaction time compared to conventional heating .

  • Improved regioselectivity due to uniform heating.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityKey Limitations
POCl₃ Cyclization 65–782–4 hoursHighCorrosive reagents, HCl fumes
Ester Hydrolysis 85–93.51.5–2 hoursModerateRequires ester precursor
Microwave 76–8410–12 hoursLowSpecialized equipment needed

Critical Considerations :

  • POCl₃ Method : Preferred for large-scale synthesis despite safety concerns .

  • Hydrolysis Route : Ideal for labs lacking POCl₃ handling infrastructure.

  • Microwave : Best for rapid exploration of analogs but limited to small batches .

Chemical Reactions Analysis

(a) Condensation with Diaminopyridines

  • Reaction : Condensation of 2,3-diaminopyridine with α-keto acids or carboxylic acid derivatives under acidic or thermal conditions .

  • Example :
    2,3-Diaminopyridine+CH3COCOOH2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid\text{2,3-Diaminopyridine} + \text{CH}_3\text{COCOOH} \rightarrow \text{2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid}

  • Conditions : H2O-IPA (1:1), 80–85°C, 10–12 hours .

  • Yield : 60–75% .

(b) Nucleophilic Substitution and Cyclization

  • Reaction : SNAr (nucleophilic aromatic substitution) on halogenated pyridines followed by heteroannulation .

  • Key Intermediate : 2-Chloro-3-nitropyridine reacts with amines to form intermediates, which undergo nitro reduction and cyclization with aldehydes .

Functional Group Transformations

The acetic acid moiety undergoes typical carboxylic acid reactions:

(a) Esterification

  • Reaction : Conversion to ethyl ester using ethanol/H2SO4 or coupling reagents like DCC.
    R-COOH+EtOHH+R-COOEt\text{R-COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{R-COOEt}

  • Application : Enhances lipophilicity for pharmacological studies.

(b) Amide Formation

  • Reaction : Coupling with amines via EDC/HOBt or DCC .
    R-COOH+R’NH2R-CONHR’\text{R-COOH} + \text{R'NH}_2 \rightarrow \text{R-CONHR'}

  • Example : Derivatives with substituted benzamides show enhanced enzyme inhibition (e.g., nitric oxide synthase) .

(c) Decarboxylation

  • Reaction : Thermal or acidic conditions lead to CO2 loss, forming 3H-imidazo[4,5-c]pyridine.
    R-COOHΔR-H+CO2\text{R-COOH} \xrightarrow{\Delta} \text{R-H} + \text{CO}_2

  • Yield : ~50% under reflux in toluene.

Cyclization and Annulation Reactions

The core participates in further ring-forming reactions:

(a) Heteroannulation with Aldehydes

  • Reaction : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms fused tricyclic systems .

  • Mechanism : Imine formation → intramolecular cyclization → aromatization .

  • Conditions : H2O-IPA, 85°C, 10 hours .

(b) Transition Metal-Catalyzed Coupling

  • Reaction : Cu- or Pd-catalyzed C–N bond formation for functionalized derivatives .

  • Example :
    Imidazo[4,5-c]pyridine+Ar-B(OH)2Pd(PPh3)4Aryl-substituted derivative\text{Imidazo[4,5-c]pyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted derivative}

  • Yield : 40–65% .

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacological properties:

(a) Enzyme Inhibition

  • Modification : Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) at position 5/6 enhances binding to nitric oxide synthase isoforms .

  • Key Derivative : 5-Nitro analog shows IC50 = 120 nM against iNOS .

(b) Anti-Inflammatory Derivatives

  • Reaction : Alkylation of the imidazole nitrogen with alkyl halides .
    R-H+R’-XR-R’\text{R-H} + \text{R'-X} \rightarrow \text{R-R'}

  • Example : 3-Isopropyl-2-aryl derivatives inhibit NF-κB in ARPE-19 cells .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key ProductSource
Core Synthesis (Condensation)H2O-IPA, 85°C, 12 h65–75Imidazo[4,5-c]pyridine core
EsterificationEtOH/H2SO4, reflux, 6 h85–90Ethyl ester derivative
Cu-Catalyzed C–N CouplingCuBr, EtOH, 60°C, 8 h70–803-Formylimidazo[4,5-c]pyridine
Pd-Catalyzed ArylationPd(PPh3)4, K2CO3, DMF, 100°C50–602-Aryl-substituted derivative

Mechanistic Insights

  • Cyclization Pathways : Time-dependent 1H NMR studies confirm a stepwise mechanism involving imine intermediates and aromatization .

  • Radical Pathways : Cu-catalyzed reactions proceed via iminyl radical intermediates, enabling C–H functionalization .

Scientific Research Applications

Biological Activities

Research indicates that 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid exhibits significant biological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of nitric oxide synthases (NOS), which play critical roles in various physiological processes. Its selectivity towards different NOS isoforms suggests potential therapeutic applications in inflammatory diseases and cancer treatment .
  • Anti-inflammatory Properties : Preliminary studies have shown that derivatives of this compound can reduce inflammation by modulating key signaling pathways involved in inflammatory responses .
  • Anticancer Potential : The compound's ability to influence cellular pathways related to cancer growth and survival positions it as a candidate for further investigation in oncology .

Therapeutic Applications

Given its pharmacological properties, this compound may serve as a lead compound for drug development targeting:

  • Inflammatory Diseases : Its action on NOS could be harnessed to develop treatments for conditions characterized by excessive nitric oxide production.
  • Cancer Therapy : The compound's interaction with cancer-related pathways makes it a promising candidate for anticancer drug development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-(3H-imidazo[4,5-b]pyridin-2-yl)acetic acidC9H8N2O2Similar core structure; potential for varied biological activity
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetic acidC10H15N3O2Tetrahydro substitution may enhance solubility and bioavailability
Imidazo[1,2-a]pyridine derivativesVariesDiverse pharmacological properties; comparison may highlight differences in enzyme interactions

The structural distinctions among these compounds contribute to their varying biological activities and therapeutic potentials.

Case Studies

  • Inflammation Modulation : A study demonstrated that derivatives of this compound significantly inhibited the activation of NF-kB and Nrf2 transcription factors in models of obesity-related inflammation .
  • Cancer Cell Inhibition : Research has shown that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines, indicating their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, influencing neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The biological and physicochemical properties of imidazo[4,5-c]pyridine derivatives are highly dependent on substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Key Functional Group Biological Activity
2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid C₉H₈N₃O₂ 190.18* 0.3† 2 4 Acetic acid Potential HSP90 inhibition
3H-Imidazo[4,5-c]pyridine-2-carboxylic acid C₇H₅N₃O₂ 163.13 0.3 2 4 Carboxylic acid Undocumented
3-(3H-Imidazo[4,5-c]pyridin-2-yl)propanoic acid C₉H₉N₃O₂ 191.18 0.8 2 4 Propanoic acid Undocumented
Ethyl (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)acetate C₁₁H₁₆N₃O₂ 222.26 1.5 1 3 Ethyl ester VEGFR-2 inhibition (IC₅₀: ~50 nM)

*Estimated based on similar analogs; †Predicted from .

Impact of Functional Groups on Activity

  • Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound provides greater conformational flexibility compared to the rigid carboxylic acid directly attached to the imidazo[4,5-c]pyridine core in 3H-imidazo[4,5-c]pyridine-2-carboxylic acid . This flexibility may improve binding to larger enzymatic pockets, such as those in HSP90 .
  • Chain Length: The propanoic acid analog (3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid) has a longer alkyl chain, which increases hydrophobicity (XLogP3 = 0.8 vs. 0.3) but may reduce solubility.
  • Ester Derivatives : Ethyl esters, such as those in , exhibit higher logP values (1.5) due to reduced polarity, enhancing cell membrane penetration but requiring metabolic activation (ester hydrolysis) for activity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The acetic acid group in the target compound improves aqueous solubility compared to ester or propanoic acid analogs, critical for oral bioavailability.
  • Ionization State : The carboxylic acid (pKa ~4-5) is deprotonated at physiological pH, enhancing interactions with positively charged residues in target proteins.

Biological Activity

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Research indicates that imidazopyridines can modulate various cellular pathways involved in cancer progression, inflammation, and other diseases. The compound has shown inhibitory effects on key enzymes and pathways:

  • Kinase Inhibition : Imidazopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, with IC50 values as low as 0.004–0.046 µM, indicating high potency and selectivity .
  • Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by inhibiting the activation of transcription factors such as NF-κB and Nrf2, which are crucial in oxidative stress and inflammatory responses .

Therapeutic Applications

The biological activity of this compound suggests various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a potential candidate for cancer therapy .
  • Anti-inflammatory Agents : The compound's efficacy in reducing inflammatory markers makes it suitable for treating conditions associated with chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of imidazopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the imidazopyridine ring can significantly influence potency and selectivity.

CompoundModificationIC50 (µM)Target
1C6 substitution0.004CDK2
2C7 substitution<1TYK2
3C5 alkyl tail0.0517Antitumor (A549 cells)

The table illustrates how different modifications can enhance the potency against specific targets while maintaining selectivity .

Case Studies

Several studies have investigated the biological activity of imidazopyridine derivatives:

  • Inhibition of JAK1/TYK2 : A study focused on a series of imidazo[4,5-c]pyridine compounds that demonstrated selective inhibition of JAK1 and TYK2 with IC50 values below 1 nM. This suggests potential use in autoimmune diseases where these pathways are dysregulated .
  • Antitumor Activity : In vitro assays showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer), with IC50 values ranging from 0.0517 μM to higher concentrations depending on the specific derivative tested .
  • Anti-inflammatory Effects : Compounds were evaluated for their ability to reduce inflammation in human retinal pigment epithelial cells, showing promising results in diminishing oxidative stress-induced inflammatory responses .

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